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Compound of Interest

Compound Name: Serelaxin

Cat. No.: B13411825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and

frequently asked questions (FAQs) regarding the stability and solubility of Serelaxin
(recombinant human relaxin-2) in aqueous solutions. Adherence to proper handling and

formulation procedures is critical for maintaining the biological activity and structural integrity of

Serelaxin in experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized Serelaxin?

A1: For initial reconstitution, sterile, high-purity water or a simple buffer such as 10 mM PBS

(pH 7.4) is recommended.[1] Avoid vortexing the solution to prevent aggregation; gentle

swirling or inversion is sufficient for dissolution.

Q2: My Serelaxin solution appears cloudy or has visible particulates after reconstitution. What

should I do?

A2: Cloudiness or precipitation upon reconstitution can indicate several issues:

Poor Solubility: The concentration may be too high for the chosen buffer. Try reconstituting at

a lower concentration or using a buffer system known to enhance Serelaxin solubility (see
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Table 1). The B-chain of relaxin is known to have poor solubility, which can contribute to this

issue.

Aggregation: The protein may be aggregating. This can be caused by improper handling

(e.g., vortexing), multiple freeze-thaw cycles, or suboptimal buffer conditions (pH, ionic

strength).

Contamination: Ensure that the water and buffer used are sterile and free of particulates.

Troubleshooting Steps:

Do not use the cloudy solution.

Review your reconstitution protocol against the manufacturer's guidelines.

Consider centrifugation at 10,000 x g for 15 minutes to pellet insoluble material, and then

carefully collect the supernatant. Note that this will reduce the effective concentration of the

active protein.

Assess the soluble fraction for aggregation using Dynamic Light Scattering (DLS).

For future experiments, consider using a formulation buffer containing stabilizing excipients.

Q3: How should I store Serelaxin solutions to ensure stability?

A3: Storage conditions depend on the duration:

Short-term (2-4 weeks): Store at 4°C.[2][3]

Long-term (months): Aliquot the reconstituted solution into single-use volumes and store

frozen at -20°C or -80°C.[2][3][4] For extended storage, the addition of a carrier protein like

0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) is recommended to

prevent surface adsorption and degradation.[2][3][4] Avoid multiple freeze-thaw cycles.[1][2]

[5]

Q4: What are the primary degradation pathways for Serelaxin in aqueous solutions?
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A4: Like other therapeutic proteins, Serelaxin is susceptible to both physical and chemical

degradation.

Physical Degradation: The main concern is aggregation, where protein monomers self-

associate to form soluble or insoluble aggregates. This can be triggered by temperature

changes, pH shifts, and mechanical stress. Human relaxin-2 is known to self-associate into

dimers.

Chemical Degradation: Potential pathways include:

Oxidation: Methionine residues can be susceptible to oxidation. Interestingly, oxidation of a

methionine residue in the B-chain has been shown to improve the solubility of that chain

during chemical synthesis.

Deamidation: Asparagine and glutamine residues can deamidate under certain pH and

temperature conditions.

Photodegradation: Exposure to strong light can cause degradation of Serelaxin.[5]
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Problem Potential Cause Recommended Action

Loss of biological activity in an

assay

Protein degradation

(aggregation, chemical

modification)

- Confirm proper storage

conditions (temperature,

aliquoting).- Analyze an aliquot

of the stock solution for purity

and aggregation by SEC-

HPLC and DLS.- Protect the

protein from light during

experiments.- Prepare fresh

solutions from lyophilized

powder.

Precipitation during a pH

adjustment or buffer exchange

Exceeding solubility limit at the

target pH.

- Consult the pH-solubility

profile (Table 1).- Perform

buffer exchange gradually

using dialysis or a desalting

column.- Consider adding

solubilizing excipients like

arginine to the new buffer.

Inconsistent results between

experiments

Variability in solution

preparation or handling.

- Standardize reconstitution

and handling protocols.-

Ensure consistent freeze-thaw

cycles (ideally, none).- Use a

carrier protein (0.1%

BSA/HSA) for long-term

storage to minimize variability.

[2][3][4]

Visible aggregates after

thawing a frozen aliquot

Cryo-concentration and freeze-

thaw stress.

- Thaw aliquots rapidly at room

temperature and then

immediately place on ice.- Do

not refreeze thawed aliquots.-

Consider adding

cryoprotectants like sucrose or

trehalose to the formulation

buffer before freezing.
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Quantitative Data Summary
Disclaimer: The following tables present illustrative data based on typical protein behavior and

published qualitative information on Serelaxin. Exact values should be determined empirically

for your specific experimental conditions.

Table 1: Illustrative Solubility Profile of Serelaxin in Aqueous Buffers at 25°C

Buffer System (50
mM)

pH
Estimated
Solubility (mg/mL)

Remarks

Sodium Acetate 4.0 > 10

Serelaxin is generally

more stable and

soluble at acidic pH.

Sodium Acetate 5.0 ~5

Solubility decreases

as pH approaches the

isoelectric point.

Phosphate-Buffered

Saline (PBS)
6.5 ~1-2

Near the predicted

isoelectric point (6.7),

solubility is at its

minimum.[1]

Phosphate-Buffered

Saline (PBS)
7.4 ~2-3

Soluble, but

aggregation risk is

higher than at acidic

pH.

Tris-HCl 8.0 > 5
Increased solubility at

basic pH.[2][3]

Table 2: Illustrative Stability of Serelaxin (1 mg/mL) Under Stressed Conditions Forced

degradation studies are designed to generate 5-20% degradation to validate stability-indicating

methods.[1]
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Stress
Condition

Duration
Parameter
Measured

Estimated %
Purity
Remaining

Primary
Degradation
Product

40°C, pH 7.4 14 days
Purity by RP-

HPLC
~85%

Soluble

aggregates,

deamidation

products

pH 3.0, 25°C 7 days
Purity by RP-

HPLC
~95%

Minimal

degradation

pH 9.0, 25°C 7 days
Purity by RP-

HPLC
~90%

Deamidation

products

0.05% H₂O₂,

25°C
24 hours

Purity by RP-

HPLC
~80%

Oxidized forms

(Met-SO)

High-intensity

light
8 hours

Purity by RP-

HPLC
~88%

Photodegradatio

n products[5]

Experimental Protocols & Workflows
Workflow for Preparing and Storing a Stable Serelaxin
Solution
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Preparation

Quality Control (Optional but Recommended)

Storage

Reconstitute Lyophilized
Serelaxin in Sterile H₂O

or PBS (pH 7.4)

Gently Mix by
Swirling or Inversion

(Do NOT Vortex)

Measure Concentration
(e.g., A280)

Assess Purity & Aggregation
(SEC-HPLC, DLS)

Add Carrier Protein
(0.1% BSA/HSA)

for Long-Term Storage

Aliquot into
Single-Use Volumes

Store at 4°C (Short-Term)
or -80°C (Long-Term)

Click to download full resolution via product page

Caption: Workflow for Serelaxin solution preparation and storage.
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Protocol 1: Assessing Aggregation by Dynamic Light
Scattering (DLS)

Sample Preparation: Prepare Serelaxin solution at a concentration of 0.5-1.0 mg/mL in the

desired buffer. The buffer must be filtered through a 0.2 µm filter to remove extraneous

particles.

Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the

measurement temperature (e.g., 25°C).

Measurement:

Carefully pipette approximately 30-50 µL of the filtered buffer (as a blank) into a clean

cuvette. Measure the scattering intensity to ensure the cuvette and buffer are clean

(expect low counts).

Replace the blank with the Serelaxin sample. The sample must be free of air bubbles.

Acquire data for a sufficient duration to obtain a stable correlation function (typically 10-20

acquisitions of 10-30 seconds each).

Data Analysis:

Analyze the correlation function to obtain the particle size distribution.

A monodisperse sample (single, narrow peak) indicates a homogenous solution of

Serelaxin monomers/dimers.

A polydisperse sample or the presence of peaks corresponding to larger particle sizes

(>100 nm) indicates the presence of aggregates.

Protocol 2: Assessing Purity and Aggregation by Size-
Exclusion Chromatography (SEC-HPLC)

System Preparation:
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Column: Use a size-exclusion column suitable for separating proteins in the 5-50 kDa

range (e.g., a silica-based column with ~150 Å pore size).

Mobile Phase: Prepare an isocratic mobile phase, typically 100-200 mM sodium

phosphate with 150 mM NaCl, pH 6.8-7.2. The salt is crucial to minimize non-specific

interactions with the column matrix. Degas the mobile phase.

Flow Rate: Set a flow rate of 0.5-1.0 mL/min.

Sample Preparation:

Dilute the Serelaxin stock solution to approximately 0.5-1.0 mg/mL using the mobile

phase.

Filter the sample through a 0.22 µm syringe filter immediately before injection.

Chromatographic Run:

Equilibrate the column with at least 3-5 column volumes of mobile phase until a stable

baseline is achieved.

Inject 10-20 µL of the prepared sample.

Monitor the elution profile using a UV detector at 214 nm (for peptide bonds) and 280 nm

(for aromatic residues).

Data Analysis:

The main peak corresponds to the monomeric/dimeric form of Serelaxin.

Peaks eluting earlier (at shorter retention times) correspond to high molecular weight

(HMW) species or aggregates.

Peaks eluting later correspond to low molecular weight (LMW) species or fragments.

Calculate the percentage of the main peak area relative to the total peak area to

determine purity.
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Signaling Pathway
Serelaxin Signaling via RXFP1/2 Receptors
Serelaxin primarily binds to the leucine-rich repeat-containing G-protein coupled receptors,

RXFP1 (LGR7) and RXFP2 (LGR8). This interaction initiates a cascade of intracellular

signaling events leading to its various physiological effects.
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Caption: Serelaxin signaling through the RXFP1/2 receptors.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b13411825?utm_src=pdf-body-img
https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13411825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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